molecular formula C13H19NO3 B8167830 tert-Butyl 2-(5-amino-2-methylphenoxy)acetate

tert-Butyl 2-(5-amino-2-methylphenoxy)acetate

Cat. No.: B8167830
M. Wt: 237.29 g/mol
InChI Key: GLKOSLZWCGXVAY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-amino-2-methylphenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-amino-2-methylphenoxy)acetate typically involves the reaction of 5-amino-2-methylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(5-amino-2-methylphenoxy)acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products are primarily amine derivatives.
  • Substitution reactions yield various substituted phenoxyacetates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(5-amino-2-methylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers are investigating its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-amino-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, influencing their activity. The phenoxyacetate moiety may interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and signal transduction pathways.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-methoxyphenyl)methylaminoacetate
  • tert-Butyl 2-(4-methoxyphenyl)methylaminoacetate
  • tert-Butyl hydroxy(phenyl)acetate
  • tert-Butyl [(cyclohexylmethyl)amino]acetate

Comparison: tert-Butyl 2-(5-amino-2-methylphenoxy)acetate is unique due to the presence of the amino group and the methyl substitution on the phenoxy ring. These structural features confer distinct reactivity and biological activity compared to its analogs. For instance, the amino group enhances its potential for hydrogen bonding, while the methyl group influences its hydrophobic interactions. These differences make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-(5-amino-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-5-6-10(14)7-11(9)16-8-12(15)17-13(2,3)4/h5-7H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOSLZWCGXVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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